Adrénochrome

Vue d'ensemble

Description

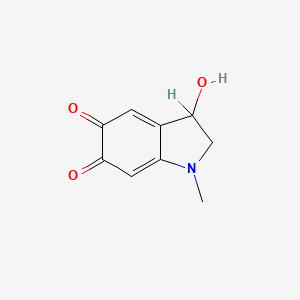

Il a pour formule chimique C₉H₉NO₃ et est connu pour sa coloration violette intense . Le composé a été identifié pour la première fois en 1937 par David Ezra Green et Derek Richter . Malgré ses propriétés intrigantes, l'adrénochrome est instable et a des applications pratiques limitées sous sa forme pure .

Applications De Recherche Scientifique

Adrenochrome has been the subject of various scientific studies, particularly in the mid-20th century. Some of its applications include:

Psychiatric Research: Adrenochrome was once hypothesized to be linked to schizophrenia due to its structural similarity to mescaline.

Hemostatic Agent:

Biological Studies: Adrenochrome is used in studies related to oxidative stress and the activity of antioxidants.

Mécanisme D'action

Target of Action

Adrenochrome is an oxidation product of adrenaline . It is part of the leukocyte response used to kill bacteria . .

Mode of Action

The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro . Silver oxide (Ag 2 O) was among the first reagents employed for this, but a variety of other oxidizing agents have been used successfully .

Biochemical Pathways

Adrenochrome is produced in the body by the oxidation of the hormone adrenaline . The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro . Further oxidation of the compound causes it to polymerize into brown or black melanin compounds .

Pharmacokinetics

Adrenochrome is an unstable molecule . Its monosemicarbazone (carbazochrome) is stable and is said to promote blood clotting and can be used to treat hemorrhaging . .

Result of Action

Adrenochrome is suggested to exhibit psychotomimetic effects . Several small-scale studies conducted in the 1950s and 1960s reported that adrenochrome triggered psychotic reactions such as thought disorder and derealization . These findings have been contested, and the theory that adrenochrome causes schizophrenia has been debunked .

Action Environment

The environment can influence the action of Adrenochrome. For instance, the oxidation reaction that converts adrenaline into adrenochrome can occur both inside the body (in vivo) and outside the body (in vitro) . .

Analyse Biochimique

Biochemical Properties

Adrenochrome is formed by the oxidation of adrenaline . The two major catabolites on this pathway are adrenochrome and adrenolutin . Over the concentration range 0.3-10 microM, more than 80% of the adrenaline oxidation occurred via the adrenochrome pathway .

Cellular Effects

Adrenochrome has been reported to trigger psychotic reactions such as thought disorder and derealization .

Molecular Mechanism

The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro . Silver oxide (Ag2O) was among the first reagents employed for this, but a variety of other oxidizing agents have been used successfully .

Temporal Effects in Laboratory Settings

In laboratory settings, adrenochrome has been observed to trigger effects such as thought disorder and derealization

Metabolic Pathways

Adrenochrome is a part of the adrenochrome pathway, which is a potential catabolic route for adrenaline metabolism . The two major catabolites on this pathway are adrenochrome and adrenolutin .

Méthodes De Préparation

L'adrénochrome peut être synthétisé par oxydation de l'adrénaline. Une méthode courante consiste à utiliser l'oxyde d'argent (Ag₂O) comme agent oxydant . Une autre méthode utilise des persulfates en milieu aqueux à un pH compris entre 4 et 8, souvent en présence de sels solubles dans l'eau de bismuth . Les méthodes de production industrielle se concentrent généralement sur l'optimisation du rendement et de la pureté, en tenant compte de la rentabilité et de l'impact environnemental .

Analyse Des Réactions Chimiques

L'adrénochrome subit plusieurs types de réactions chimiques :

Oxydation : L'this compound est formé par l'oxydation de l'adrénaline.

Réduction : L'this compound peut être réduit en adrénaline dans des conditions spécifiques.

Polymérisation : En solution, l'this compound peut polymériser, en particulier en milieu alcalin, formant divers composés colorés.

Les réactifs couramment utilisés dans ces réactions comprennent l'oxyde d'argent, les persulfates et d'autres agents oxydants . Les principaux produits formés à partir de ces réactions sont l'this compound lui-même, l'adrénolutine et des composés mélaniques .

4. Applications de la Recherche Scientifique

L'this compound a fait l'objet de diverses études scientifiques, en particulier au milieu du XXe siècle. Parmi ses applications, citons :

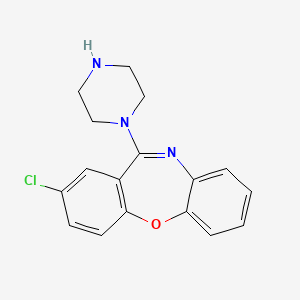

Recherche Psychiatrique : L'this compound a un jour été supposé être lié à la schizophrénie en raison de sa similitude structurale avec la mescaline.

Agent hémostatique :

Études Biologiques : L'this compound est utilisé dans des études liées au stress oxydatif et à l'activité des antioxydants.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement par le biais d'interactions avec diverses cibles moléculaires :

Récepteurs de Surface Plaquettaire : L'this compound interagit avec les α-adrénocepteurs de surface plaquettaire, conduisant à l'activation de la voie PLC IP3/DAG et à une augmentation des niveaux de calcium intracellulaire.

Stress Oxydatif : En tant que produit d'oxydation de l'adrénaline, l'this compound est impliqué dans les mécanismes de stress oxydatif et peut influencer les états redox cellulaires.

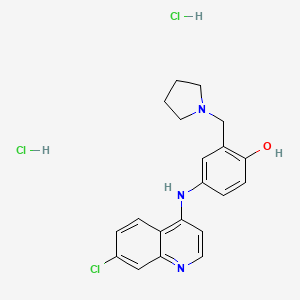

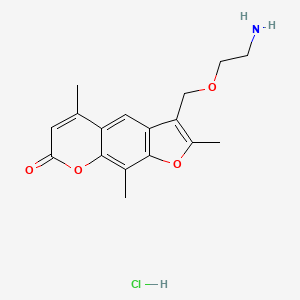

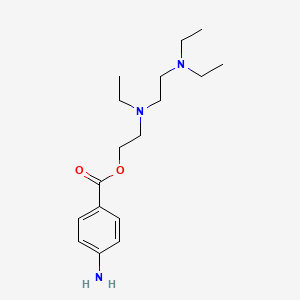

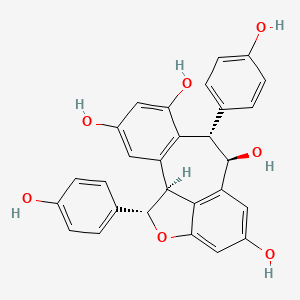

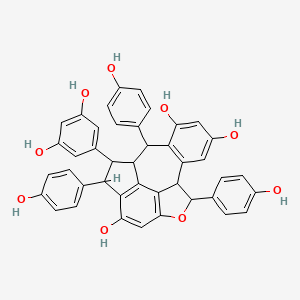

Comparaison Avec Des Composés Similaires

L'adrénochrome est similaire à plusieurs autres composés, notamment :

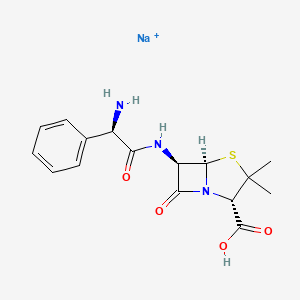

Adrénaline (Épinéphrine) : Précurseur de l'this compound, l'adrénaline est une hormone et un neurotransmetteur impliqué dans la réponse de combat ou de fuite de l'organisme.

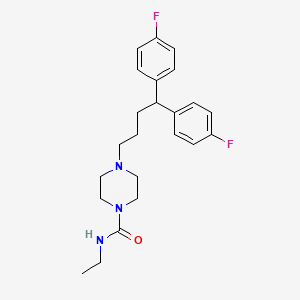

Carbazochrome : Forme stabilisée de l'this compound utilisée comme agent hémostatique.

L'this compound se distingue par sa coloration vive et son importance historique dans la recherche psychiatrique, malgré ses applications pratiques limitées aujourd'hui .

Propriétés

IUPAC Name |

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLQSHHTJORHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=O)C(=O)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871530 | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-06-8, 7506-92-5 | |

| Record name | Adrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adrenochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methylindoline-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does adrenochrome interact with biological systems and what are the downstream effects?

A1: Adrenochrome interacts with various cellular components, including mitochondria and the sarcoplasmic reticulum, influencing calcium handling and energy production within cells. [, ] Studies have shown that adrenochrome can inhibit calcium binding, calcium uptake, and calcium-stimulated magnesium-dependent adenosine triphosphatase (ATPase) activities in rat heart microsomes. [] This interference with calcium regulation is thought to contribute to its cardiotoxic effects.

Q2: What is the molecular formula, weight, and spectroscopic data of adrenochrome?

A2: Adrenochrome has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Spectroscopically, it is characterized by distinct absorption peaks at approximately 220 nm, 302 nm, and 485 nm. []

Q3: What enzymes are involved in the metabolism of adrenochrome?

A3: Research suggests that both NADPH-cytochrome P450 reductase and DT-diaphorase play a role in adrenochrome metabolism. These enzymes catalyze the one- and two-electron reduction of adrenochrome to its o-semiquinone and o-hydroquinone forms, respectively. [] The enzyme glutathione S-transferase is also believed to be involved in adrenochrome detoxification. []

Q4: How does the presence of reducing agents influence adrenochrome's effects on the heart?

A4: The addition of reducing agents like ascorbic acid or cysteine to adrenochrome-perfused hearts was found to exacerbate ultrastructural damage compared to adrenochrome alone. [] This suggests that the reduction of adrenochrome to other catecholamine oxidation products may contribute to its cardiotoxicity, potentially through the formation of free radicals or interactions with sulfhydryl groups. []

Q5: What is the role of oxygen free radicals in adrenochrome-induced cardiotoxicity?

A5: While adrenochrome itself may not directly generate superoxide anion radicals, its formation and subsequent metabolism involve redox reactions that can indirectly contribute to oxidative stress within cells. [, ] This oxidative stress is thought to be a significant contributor to the cardiotoxic effects observed in various studies.

Q6: How do structural modifications of adrenochrome affect its biological activity?

A6: While adrenochrome itself exhibits biological activity, research indicates that some of its effects might stem from contaminants in commercially available preparations. [] Structural modifications, such as the formation of adrenochrome semicarbazone, are known to alter its pharmacological properties, including its stability and effects on platelet aggregation. [, ] Further research is needed to fully elucidate the structure-activity relationships of adrenochrome and its derivatives.

Q7: How stable is adrenochrome under various conditions, and what strategies can be employed to enhance its stability?

A7: Adrenochrome is known to be unstable in its pure form, readily undergoing oxidation and polymerization. [, ] The development of stable formulations, such as the adrenochrome monosemicarbazone complex, has been crucial for studying its biological effects. [] Strategies to improve stability often involve complexation with stabilizing agents or the development of specific delivery systems.

Q8: What are the known toxicological effects of adrenochrome, and what safety measures should be considered?

A8: Research on adrenochrome toxicity has highlighted its potential to induce cardiac contractile failure and myocardial necrosis, particularly at high concentrations. [, ] These effects are thought to be mediated through its interaction with cellular calcium handling, mitochondrial function, and the generation of reactive oxygen species. [, ] Further research is necessary to fully elucidate the toxicological profile of adrenochrome and establish safe exposure limits.

Q9: What analytical techniques are commonly employed to detect and quantify adrenochrome?

A10: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully utilized to analyze adrenochrome and related compounds. [] This method allows for the separation and quantification of adrenochrome in complex biological matrices. Additionally, UV-Vis spectrophotometry can be used to track adrenochrome formation and degradation based on its characteristic absorption peaks. []

Q10: What are some key historical milestones in adrenochrome research?

A11: Early research in the 1950s explored the potential role of adrenochrome in schizophrenia, although those theories remain largely unsubstantiated. [, ] Subsequent research focused on understanding its formation, metabolism, and biological effects, particularly in the context of cardiac function and oxidative stress. [, ] More recent studies have investigated its interactions with specific enzymes, including DT-diaphorase and NADPH-cytochrome P450 reductase. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.